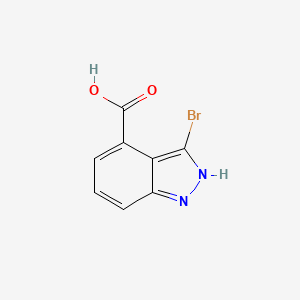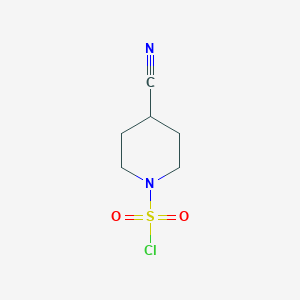![molecular formula C13H18ClN3O B1459388 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride CAS No. 1988082-99-0](/img/structure/B1459388.png)
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the conditions under which these reactions occur, and the yield of the final product.Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity with other substances.科学的研究の応用
Synthetic Chemistry Applications
Compound Synthesis and Characterization : Studies have focused on synthesizing and characterizing compounds related to the pyrazole structure, often aiming at potential bioactive compounds. For instance, research by Nayak and Poojary (2019) developed a compound through a reaction process, showcasing the synthetic versatility of pyrazole derivatives Nayak & Poojary, 2019.
Antimicrobial Properties : Reddy et al. (2010) synthesized a series of triazole and thiadiazole derivatives, exhibiting notable antimicrobial properties against various bacteria and fungi, which underlines the potential of pyrazole derivatives in developing new antimicrobials Reddy et al., 2010.
Molecular Docking and Inhibitory Action : The molecular docking studies of pyrazole derivatives offer insights into their potential inhibitory actions against specific receptors or enzymes, as demonstrated in the study by Nayak and Poojary (2019) Nayak & Poojary, 2019.
Medicinal Chemistry Applications
Anticancer Potential : Some pyrazole derivatives have been evaluated for their anticancer activities. For instance, the study by Küçükgüzel et al. (2013) synthesized celecoxib derivatives showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents Küçükgüzel et al., 2013.
Antioxidant Activities : Research like that by Prabakaran et al. (2021) has shown that certain pyrazole derivatives can act as potent antioxidants, demonstrating their relevance in therapeutic applications Prabakaran et al., 2021.
Enzyme Inhibition and Drug Design : The potential of pyrazole derivatives to inhibit specific enzymes makes them interesting targets for drug design. Studies like that of Nayak and Poojary (2019) provide insights into the binding interactions of these compounds with receptors, which is crucial for developing new drugs Nayak & Poojary, 2019.
Safety And Hazards
Safety and hazard analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact.
将来の方向性
Future directions could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
特性
IUPAC Name |
2-[[1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-11-3-2-4-13(7-11)16-10-12(9-15-16)8-14-5-6-17;/h2-4,7,9-10,14,17H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAPBGIAVZZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
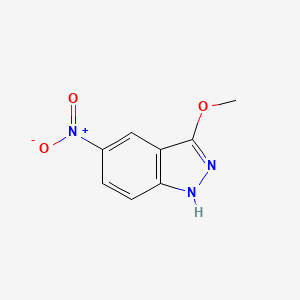
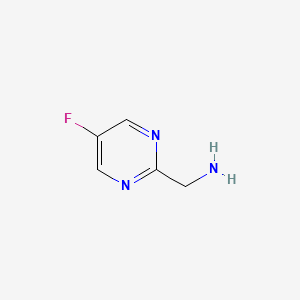
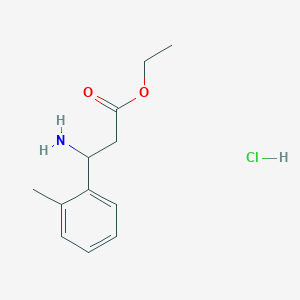
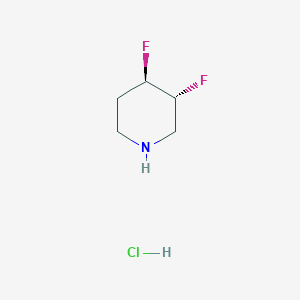
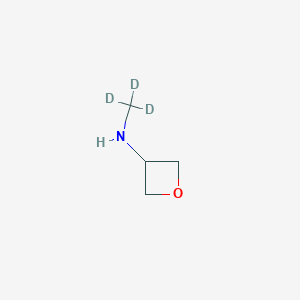
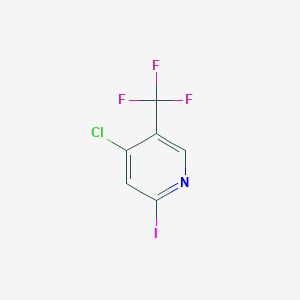
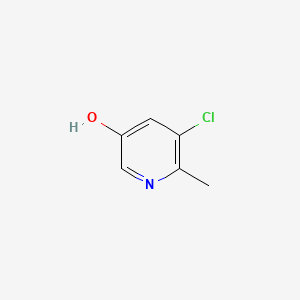
![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
